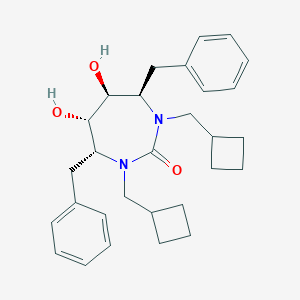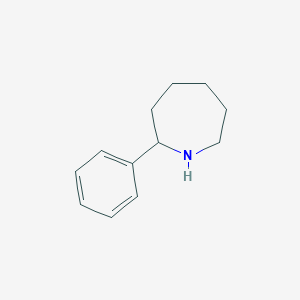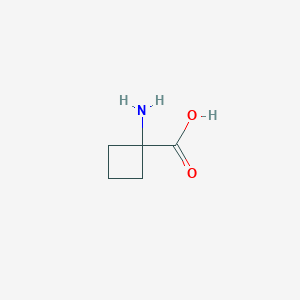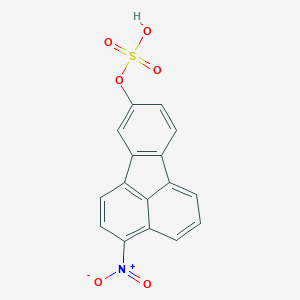
3-Nitrofluoranthene-9-sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitrofluoranthene-9-sulfate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon that is commonly found in fossil fuels and other organic materials.
Aplicaciones Científicas De Investigación
3-Nitrofluoranthene-9-sulfate has been extensively studied for its potential applications in various scientific research fields. One of the primary applications is in the field of environmental science, where it is used as a marker for the identification and quantification of polycyclic aromatic hydrocarbons (PAHs) in soil and water samples. It has also been studied for its potential use in the development of new drugs for the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of 3-Nitrofluoranthene-9-sulfate is not fully understood, but it is believed to involve the formation of DNA adducts, which can lead to mutations and other genetic abnormalities. This compound has also been shown to induce oxidative stress and inflammation, which can contribute to the development of various diseases.
Efectos Bioquímicos Y Fisiológicos
3-Nitrofluoranthene-9-sulfate has been shown to have various biochemical and physiological effects, including the induction of DNA damage, the activation of cellular signaling pathways, and the modulation of gene expression. It has also been shown to have toxic effects on various organs and tissues, including the liver, kidneys, and lungs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 3-Nitrofluoranthene-9-sulfate in lab experiments is its high specificity and sensitivity for the detection of PAHs. However, one of the limitations is its potential toxicity, which can limit its use in certain experiments and require the use of appropriate safety precautions.
Direcciones Futuras
There are several future directions for the study of 3-Nitrofluoranthene-9-sulfate, including the development of new methods for its synthesis and purification, the identification of its precise mechanism of action, and the exploration of its potential applications in various scientific research fields. Additionally, further studies are needed to fully understand its toxicological effects and potential health risks.
Métodos De Síntesis
The synthesis of 3-Nitrofluoranthene-9-sulfate can be achieved through various methods, including the nitration of fluoranthene followed by sulfonation or the sulfonation of 3-nitrofluoranthene. The most common method involves the nitration of fluoranthene using nitric acid and sulfuric acid, followed by sulfonation with sulfuric acid. The product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Propiedades
Número CAS |
156497-84-6 |
|---|---|
Nombre del producto |
3-Nitrofluoranthene-9-sulfate |
Fórmula molecular |
C16H9NO6S |
Peso molecular |
343.3 g/mol |
Nombre IUPAC |
(4-nitrofluoranthen-8-yl) hydrogen sulfate |
InChI |
InChI=1S/C16H9NO6S/c18-17(19)15-7-6-12-14-8-9(23-24(20,21)22)4-5-10(14)11-2-1-3-13(15)16(11)12/h1-8H,(H,20,21,22) |
Clave InChI |
RYFRRJIIPMRAKB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=C(C=C4)OS(=O)(=O)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=C(C=C4)OS(=O)(=O)O)[N+](=O)[O-] |
Otros números CAS |
156497-84-6 |
Sinónimos |
3-nitrofluoranthene-9-sulfate NF-9-S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



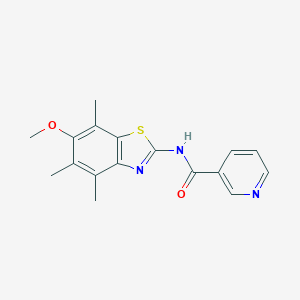
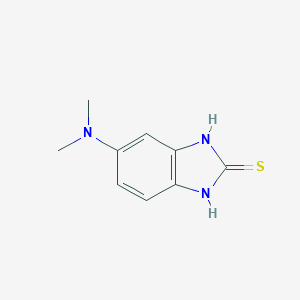
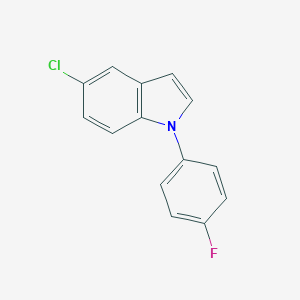
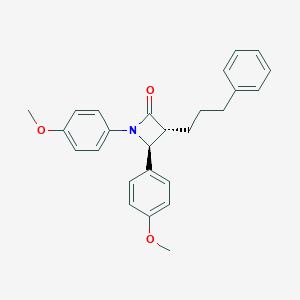
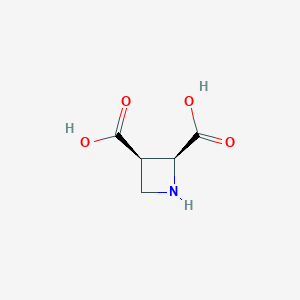
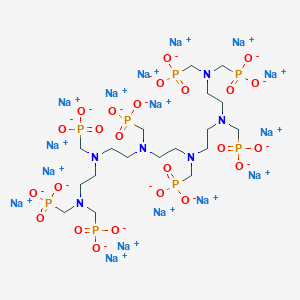
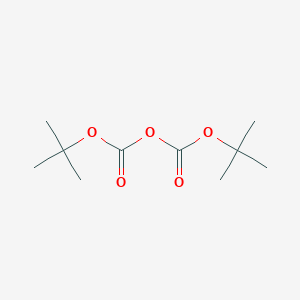
![6-methyl-2H-pyrano[3,2-b]pyridine](/img/structure/B120439.png)
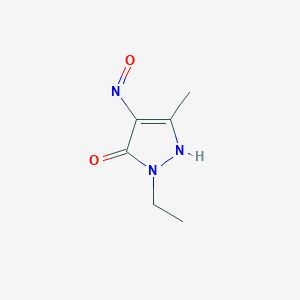
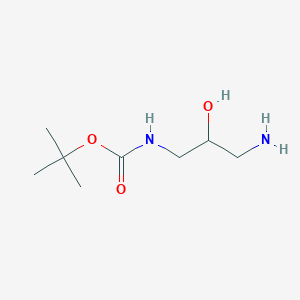
![3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B120447.png)
